6-Phenylpyrimidine-4-carboxylic acid
Overview
Description
6-Phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
The primary target of 6-Phenylpyrimidine-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation of xanthine to uric acid .
Mode of Action
This compound and its derivatives interact with xanthine oxidase, inhibiting its activity . Specifically, one of the derivatives, compound 9b, has been found to have potent enzyme inhibitory activity, behaving as a mixed-type inhibitor for XO . This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the enzyme’s activity and thus the production of uric acid .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine catabolism pathway . This results in decreased production of uric acid, a compound that, at high levels, can lead to conditions such as gout and kidney stones .
Pharmacokinetics
The potency of its derivatives in inhibiting xanthine oxidase suggests that they may have favorable bioavailability .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in uric acid production . This can help manage conditions associated with hyperuricemia, such as gout and kidney stones .
Biochemical Analysis
Biochemical Properties
6-Phenylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is xanthine oxidase. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against xanthine oxidase, with some derivatives displaying submicromolar inhibitory potency . This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions like gout and hyperuricemia.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby affecting oxidative stress levels within cells . Additionally, the compound’s interaction with other cellular enzymes and proteins can alter metabolic flux and gene expression patterns, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, inhibiting its activity and preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is facilitated by the structural compatibility of this compound with the enzyme’s active site, allowing it to act as a competitive inhibitor. Additionally, the compound may influence other molecular pathways by interacting with different biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to its degradation, which may reduce its efficacy as an enzyme inhibitor . Additionally, long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it may influence gene expression and other nuclear processes. Similarly, localization in the cytoplasm can affect cytoplasmic enzymes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with urea to form 6-phenylpyrimidine, followed by carboxylation at the 4-position. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, phenyl derivatives, and various functionalized carboxylic acids .
Scientific Research Applications
6-Phenylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 4-Phenylpyrimidine-2-carboxylic acid
- 6-Methylpyrimidine-4-carboxylic acid
Uniqueness
6-Phenylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-phenylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVBDSJGHLIMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503350 | |
Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28668-32-8 | |
Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenyl-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives interact with xanthine oxidase and what are the downstream effects of this interaction?
A1: While the provided abstract doesn't detail the specific interaction mechanism, the paper title indicates that 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives act as xanthine oxidase inhibitors []. Xanthine oxidase is an enzyme involved in the metabolic breakdown of purines, ultimately leading to the production of uric acid. Inhibiting this enzyme can lower uric acid levels in the blood. This mechanism is particularly relevant for conditions like gout, where elevated uric acid levels lead to crystal formation and inflammation. Further research into the specific binding interactions and inhibitory kinetics of these derivatives would be necessary to fully elucidate their mechanism of action.
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